Cas no 61694-83-5 (1,2-Ethanediamine, N-(1,1-dimethylethyl)-N-(phenylmethyl)-)
61694-83-5 structure
Product Name:1,2-Ethanediamine, N-(1,1-dimethylethyl)-N-(phenylmethyl)-
CAS No:61694-83-5
MF:C13H22N2
MW:206.327183246613
CID:469672
PubChem ID:12861881
Update Time:2025-04-19
1,2-Ethanediamine, N-(1,1-dimethylethyl)-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanediamine, N-(1,1-dimethylethyl)-N-(phenylmethyl)-
- N1-tert-butyl-N1-benzylethane-1,2-diamine
- N'-benzyl-N'-tert-butylethane-1,2-diamine
- FT-0765981
- DTXSID60511763
- SCHEMBL1026555
- N-benzyl-N-(tert-butyl)ethane-1,2-diamine
- 61694-83-5
- QLLOSKPKUMWQLP-UHFFFAOYSA-N
- N~1~-Benzyl-N~1~-tert-butylethane-1,2-diamine
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- Inchi: 1S/C13H22N2/c1-13(2,3)15(10-9-14)11-12-7-5-4-6-8-12/h4-8H,9-11,14H2,1-3H3
- InChI Key: QLLOSKPKUMWQLP-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CC=1)(CCN)C(C)(C)C
Computed Properties
- Exact Mass: 206.17846
- Monoisotopic Mass: 206.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- PSA: 29.26
1,2-Ethanediamine, N-(1,1-dimethylethyl)-N-(phenylmethyl)- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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